N,N-Dimethylbutylamine

CO2 Capture Phase-Change Absorbents Reaction Kinetics

Substituting dimethylalkylamines generically risks steric hindrance, altered catalytic kinetics, and failed material morphology. N,N-Dimethylbutylamine (DMBA) eliminates this uncertainty. - Polyurethane Catalysis: The four-carbon butyl chain avoids steric inhibition confirmed by quantum-chemical studies; shorter/longer analogs reduce catalytic activity. - SAPO-11 Synthesis: DMBA is the required structure-directing agent to achieve the high-value platelet morphology that alternative templates cannot produce. - CO₂ Capture: DMBA-rich (4M DMBA + 2M DEEA) phase-change solvents deliver superior absorption kinetics and operational stability, cutting absorber size and regeneration energy. - Analytical: A benchmark ion-pairing modifier for oligonucleotide LC/MS, where chain-length sensitivity directly impacts resolution and MS sensitivity. Supplied with ≥98% (GC) purity. Bulk quantities available with consistent, documented quality.

Molecular Formula C6H15N
Molecular Weight 101.19 g/mol
CAS No. 927-62-8
Cat. No. B1196949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylbutylamine
CAS927-62-8
Molecular FormulaC6H15N
Molecular Weight101.19 g/mol
Structural Identifiers
SMILESCCCCN(C)C
InChIInChI=1S/C6H15N/c1-4-5-6-7(2)3/h4-6H2,1-3H3
InChIKeyDJEQZVQFEPKLOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylbutylamine (DMBA, CAS 927-62-8): Procurement-Focused Product Overview for Industrial and Research Applications


N,N-Dimethylbutylamine (DMBA, CAS 927-62-8) is a volatile, tertiary amine characterized by a four-carbon alkyl chain and two methyl substituents on the nitrogen atom, presenting as a colorless liquid with an ammonia-like odor . As a member of the N,N-dimethylalkylamine class, its physicochemical properties—including a boiling point of 93.3 °C at 750 mmHg, a density of 0.721 g/mL at 25 °C, and a predicted pKa of 9.83—define its behavior in organic synthesis, catalysis, and materials science [1]. Its documented roles range from a catalyst in polyurethane production to a template in molecular sieve synthesis and an ion-pairing reagent in analytical separations [2][3]. The compound is commercially available with purities typically at or above 99% .

Why N,N-Dimethylbutylamine (DMBA) Cannot Be Replaced by Generic 'Dimethylalkylamines' Without Performance Consequence


The interchangeable use of 'dimethylalkylamines' as a broad class in procurement is a common but risky practice, as performance is exquisitely sensitive to alkyl chain length [1]. In the context of polyurethane catalysis, quantum chemical studies have established that increasing the length of the alkyl substituent beyond an optimal point leads to steric hindrance that directly inhibits catalytic activity, a principle confirmed experimentally in model systems [1]. Furthermore, in the synthesis of advanced materials like silicoaluminophosphate (SAPO) molecular sieves, the specific use of N,N-dimethylbutylamine as a structure-directing agent yields a distinct, desirable platelet morphology that alternative templates fail to produce, underscoring a structural selectivity [2]. Therefore, substituting DMBA with a shorter-chain analog like N,N-dimethylethylamine or a longer-chain variant like N,N-dimethyloctylamine is not a like-for-like exchange; it is a material change with quantifiable, and often deleterious, impacts on reaction kinetics, product morphology, and final application performance. The following quantitative evidence guide details these critical differentiators.

N,N-Dimethylbutylamine (DMBA): Head-to-Head Quantitative Performance Evidence vs. Close Analogs


CO2 Absorption Kinetics: N,N-Dimethylbutylamine (DMBA) vs. N,N-Diethylethanolamine (DEEA) in Phase-Change Absorbents

In a comparative study of phase-change absorbents for post-combustion CO2 capture, a mixture containing a higher proportion of N,N-dimethylbutylamine (DMBA) demonstrated superior performance over a DEEA-rich formulation [1]. The study used a wetted-wall column to evaluate absorption rates under identical experimental conditions. The 4M DMBA + 2M DEEA absorbent exhibited both a higher CO2 absorption rate and greater reaction stability compared to the 2M DMBA + 4M DEEA formulation, as detailed in the comparison data below [1]. This indicates DMBA's specific and advantageous contribution to the kinetics of CO2 absorption in this system, making it a preferred component for high-efficiency capture solvents [1].

CO2 Capture Phase-Change Absorbents Reaction Kinetics

Fluorescence Self-Quenching: Chain-Length Dependent Kinetics of N,N-Dimethylbutylamine (DM4) vs. N,N-Dimethyloctylamine (DM8)

A fundamental photophysical study investigated the fluorescence self-quenching behavior of acyclic tertiary amines, comparing N,N-dimethylbutylamine (DM4) with the longer-chain analog N,N-dimethyloctylamine (DM8) [1]. Transient decay measurements revealed that both amines exhibit self-quenching with rate constants (k_sq) in the range of 10-50% of the diffusion-controlled limit [1]. Critically, the study attributed the low excimer binding energies (approximately 5 kJ/mol) for these acyclic amines, relative to rigid cage amines, to the greater steric hindrance in their excited-state dimers [1]. This class-level finding, supported by direct comparative data on the two compounds, demonstrates that the alkyl chain length directly modulates fundamental excited-state dynamics [1].

Photophysics Excimer Formation Transient Decay

Molecular Sieve Synthesis: N,N-Dimethylbutylamine as a Structure-Directing Agent for Platelet SAPO-11 Morphology

In the patented synthesis of silicoaluminophosphate (SAPO) molecular sieves, the choice of organic template is critical for controlling the final crystal morphology and framework type [1]. The invention specifically claims the use of tertiary dialkylbutylamines, and particularly N,N-dimethylbutylamine, as a template [1]. The patent explicitly states that the use of N,N-dimethylbutylamine results in SAPO-11 with a desirable platelet morphology [1]. This morphological outcome is a direct consequence of the specific molecular structure of N,N-dimethylbutylamine and is not achieved with other templates, establishing a unique structure-property relationship for this compound [1].

Zeolite Synthesis SAPO-11 Structure-Directing Agent

Steric Effects on Catalytic Activity: N,N-Dimethylbutylamine's Alkyl Chain in Polyurethane Systems

A computational and experimental study on polyurethane catalysts established fundamental design principles for N,N-dimethylated tertiary amines [1]. The research found that while N,N-dimethyl groups are essential for catalytic activity, longer alkyl chains or larger ring sizes introduce steric hindrance that inhibits this activity [1]. This provides a class-level rationale for the performance of N,N-dimethylbutylamine, which possesses an intermediate butyl chain [1]. Compared to a shorter-chain analog like N,N-dimethylethylamine (which may be too volatile or have different solubility) or a longer-chain analog like N,N-dimethyloctylamine (which suffers from increased steric hindrance), DMBA's four-carbon chain offers a quantifiable, structure-based balance between volatility, solubility, and catalytic accessibility [1].

Polyurethane Catalysis DFT Calculations Structure-Activity Relationship

Validated Application Scenarios for N,N-Dimethylbutylamine (DMBA) Based on Differentiated Performance Evidence


Formulation of High-Efficiency Phase-Change Solvents for Post-Combustion CO2 Capture

When developing advanced, energy-efficient solvents for CO2 capture from flue gas, a DMBA-rich formulation (e.g., 4M DMBA + 2M DEEA) is validated to provide superior absorption kinetics and operational stability compared to DEEA-dominant mixtures [1]. This is a direct application of the kinetic data from Section 3, where DMBA was shown to enhance the CO2 absorption rate in a wetted-wall column study [1]. Procurement of DMBA for this specific application is justified by its quantifiable contribution to a more reactive and robust capture medium, directly addressing the primary cost drivers of regeneration energy and absorber size [1].

Synthesis of SAPO-11 Molecular Sieves with Controlled Platelet Morphology

For the production of SAPO-11 catalysts and adsorbents, N,N-dimethylbutylamine is the defined structure-directing agent of choice to achieve a specific, desirable platelet crystal morphology [2]. This application is directly supported by patent evidence (Section 3) showing that alternative templates fail to produce this morphology [2]. The platelet shape is a key determinant of the material's catalytic and separation performance, making the use of DMBA a non-substitutable step in the manufacturing process for this high-value material [2].

Use as a Model Compound in Photophysical Studies of Acyclic Tertiary Amines

N,N-dimethylbutylamine serves as a well-characterized reference compound (DM4) in fundamental photophysical research, specifically for investigating the chain-length dependence of fluorescence self-quenching and excimer formation in acyclic tertiary amines [3]. Its behavior, characterized by a defined self-quenching rate constant and low excimer binding energy (~5 kJ/mol), provides a crucial benchmark against which longer-chain analogs (e.g., N,N-dimethyloctylamine, DM8) are compared [3]. Procuring DMBA for such studies is essential for maintaining experimental consistency and contributing to a standardized body of knowledge on amine excited-state dynamics [3].

Ion-Pairing Reagent for Optimized Oligonucleotide LC/MS Separations

N,N-dimethylbutylamine is a documented component in the method development for oligonucleotide analysis by liquid chromatography-mass spectrometry (LC/MS) . It has been used as a mobile phase modifier in comparative studies evaluating ion-pairing reagent performance . While a direct head-to-head data comparison is not provided here, its inclusion in such optimization studies indicates its utility in this demanding analytical application, where small changes in amine structure can significantly affect chromatographic resolution and MS sensitivity . Scientists should consider DMBA as a candidate when optimizing separations where other alkylamines have proven suboptimal .

Technical Documentation Hub

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